2-Methylidene-5-oxohexanal 2-Methylidene-5-oxohexanal
Brand Name: Vulcanchem
CAS No.: 132803-31-7
VCID: VC21218594
InChI: InChI=1S/C7H10O2/c1-6(5-8)3-4-7(2)9/h5H,1,3-4H2,2H3
SMILES: CC(=O)CCC(=C)C=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-Methylidene-5-oxohexanal

CAS No.: 132803-31-7

Cat. No.: VC21218594

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylidene-5-oxohexanal - 132803-31-7

Specification

CAS No. 132803-31-7
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 2-methylidene-5-oxohexanal
Standard InChI InChI=1S/C7H10O2/c1-6(5-8)3-4-7(2)9/h5H,1,3-4H2,2H3
Standard InChI Key TWBNRAVQZHOYBW-UHFFFAOYSA-N
SMILES CC(=O)CCC(=C)C=O
Canonical SMILES CC(=O)CCC(=C)C=O

Introduction

Chemical Identity and Nomenclature

2-Methylidene-5-oxohexanal belongs to a class of organic compounds containing both aldehyde and ketone functional groups. The IUPAC name 2-methylidene-5-oxohexanal precisely describes its structure, with "methylidene" indicating a methylene group (=CH2) at the 2-position, "oxo" denoting the ketone group, and "hexanal" identifying it as a six-carbon aldehyde. The compound is also known by the synonym "Hexanal, 2-methylene-5-oxo- (9CI)" according to the 9th Collective Index of Chemical Abstracts Service. Its Chemical Abstracts Service (CAS) registry number is 132803-31-7, which serves as a unique identifier in chemical databases worldwide. The molecular formula C7H10O2 indicates it contains seven carbon atoms, ten hydrogen atoms, and two oxygen atoms, consistent with its structure containing both aldehyde and ketone functionalities.

Structural Identifiers

The structural representation of 2-methylidene-5-oxohexanal can be precisely communicated through various chemical notation systems. The International Chemical Identifier (InChI) for this compound is InChI=1S/C7H10O2/c1-6(5-8)3-4-7(2)9/h5H,1,3-4H2,2H3, which encodes the complete structural information in a standardized format. The InChIKey, a condensed version of the InChI designed for web searches and database indexing, is TWBNRAVQZHOYBW-UHFFFAOYSA-N. In Simplified Molecular Input Line Entry System (SMILES) notation, 2-methylidene-5-oxohexanal is represented as CC(=O)CCC(=C)C=O, which provides another standardized way to represent the chemical structure. These various identifiers serve different purposes in chemical informatics, from database searching to structure visualization and computational chemistry applications.

Structural Features

2-Methylidene-5-oxohexanal contains two key functional groups: an aldehyde group (–CHO) at position 1 and a ketone group (C=O) at position 5. Additionally, it features a methylene group (=CH2) at position 2, creating an α,β-unsaturated aldehyde system. This structural arrangement of functional groups is significant as it influences the compound's reactivity and potential applications. The α,β-unsaturated aldehyde portion makes it potentially reactive in Michael addition reactions, while the ketone group provides additional sites for nucleophilic addition reactions. The carbon chain forms the backbone of the molecule, with the functional groups attached at specific positions to create the unique chemical identity of 2-methylidene-5-oxohexanal.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2-methylidene-5-oxohexanal is primarily determined by its functional groups. The aldehyde group (-CHO) can undergo typical aldehyde reactions including nucleophilic addition, oxidation to carboxylic acid, and reduction to primary alcohol. The ketone group at position 5 can participate in nucleophilic addition reactions, reductions, and condensations. The methylidene group at position 2 creates an α,β-unsaturated aldehyde system, which can participate in Michael addition reactions with nucleophiles. This conjugated system may also participate in Diels-Alder reactions as a dienophile. The presence of both aldehyde and ketone groups introduces the possibility of selective reactions depending on reagents and conditions, making this compound potentially useful in synthetic organic chemistry.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
2-Methylidene-5-oxohexanalC7H10O2126.15Methylidene at C-2, Ketone at C-5, Aldehyde at C-1132803-31-7
5-OxohexanalC6H10O2114.14No substituent at C-2, Ketone at C-5, Aldehyde at C-1Not specified
(2R)-2-methyl-5-oxohexanalC7H12O2128.17Chiral methyl at C-2, Ketone at C-5, Aldehyde at C-1Not specified

This comparison illustrates how subtle structural differences between related compounds can result in different physical properties and chemical behaviors. The presence of the methylidene group in 2-methylidene-5-oxohexanal introduces unsaturation into the molecule, which affects its reactivity profile compared to its saturated counterparts.

Analytical Methods and Identification

The identification and characterization of 2-methylidene-5-oxohexanal would typically involve multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structure confirmation, with characteristic signals for the aldehyde proton (typically around 9-10 ppm), the methylidene protons (around 5-6 ppm), and the remaining aliphatic protons. Infrared (IR) spectroscopy would show characteristic absorption bands for the aldehyde C=O stretch (typically around 1720-1740 cm⁻¹) and the ketone C=O stretch (typically around 1710-1720 cm⁻¹). Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of aldehydes and ketones. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used for purity assessment. While specific analytical data for 2-methylidene-5-oxohexanal is limited in the available literature, these standard analytical approaches would be applicable based on the compound's structural features.

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